![molecular formula C22H18N6O3S B3018913 2-({2-[4-(4-甲基苯基)哌嗪-1-基]-2-氧代乙基}硫)-3-[(4-甲基苯基)硫]吡嗪 CAS No. 1112437-21-4](/img/no-structure.png)

2-({2-[4-(4-甲基苯基)哌嗪-1-基]-2-氧代乙基}硫)-3-[(4-甲基苯基)硫]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

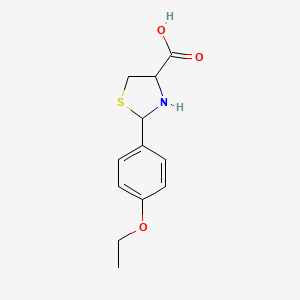

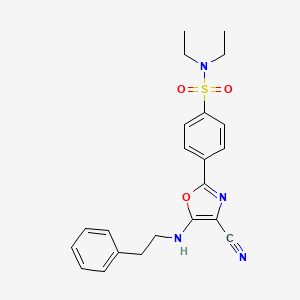

The compound "2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the piperazine and pyrazine moieties. Piperazine derivatives are known for their diverse pharmacological properties, including serotonin receptor agonism and hypoglycemic activities . Pyrazine derivatives have been explored for their potential as 5-HT3 receptor agonists and for their ability to form various heterocyclic compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of piperazine and pyrazine derivatives can be achieved through various methods. For instance, piperazine derivatives can be synthesized by the hydrogenation of pyrazines activated by alkyl halides, which allows for the creation of chiral piperazines with high enantioselectivity . Additionally, the synthesis of pyrazine derivatives can involve reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions, including solution, solvent-free, or solid-phase conditions . The synthesis of piperazine-derived triazolopyrazines has also been reported, indicating the versatility of methods available for constructing such compounds .

Molecular Structure Analysis

The molecular structure of piperazine and pyrazine derivatives can be quite intricate. For example, the first molecular structure containing four hydroperoxo groups was reported for a piperazine derivative, demonstrating the potential for complex and highly functionalized molecular architectures . The structural analysis of these compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Piperazine and pyrazine derivatives can undergo various chemical reactions. Piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its utility in facilitating chemical transformations . The reactivity of these compounds can be influenced by the presence of substituents on the piperazine or pyrazine rings, which can alter their binding affinity to biological receptors and their overall biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and pyrazine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the solubility, stability, and reactivity of these compounds. The electron capture-gas chromatographic method has been used for the quantitation of a piperazine derivative, indicating the specificity and sensitivity required for analyzing such compounds in biological fluids . Understanding these properties is essential for the development of pharmaceutical agents based on these chemical structures.

科学研究应用

强效细菌生物膜抑制剂的合成

研究表明合成了具有哌嗪连接基的新型化合物,表现出有效的抗菌功效。这些化合物通过创新的合成工艺,对大肠杆菌和金黄色葡萄球菌等多种细菌菌株表现出显着的抑制活性,突出了其在解决细菌生物膜相关挑战和 MurB 酶抑制中的潜力,而 MurB 酶对于细菌细胞壁合成至关重要 (艾哈迈德·E·M·梅基,S.萨纳德,2020).

血清素受体激动剂的开发

含有哌嗪结构的化合物已被探索其对 5-HT3 受体的亲和力,表明它们在受这些受体影响的疾病治疗中的作用。这项研究强调了此类化合物神经病学和精神病学中的治疗潜力,提供了对血清素受体选择性和部分激动剂设计的见解,可能有助于新的抗焦虑疗法 (S. Rault 等人,1996).

抗癌活性

含有哌嗪分子的结构框架已被用于合成具有预期抗癌活性的化合物。这些努力旨在识别可以抑制癌细胞生长的新的治疗剂,一些合成的衍生物对特定的癌细胞系显示出有希望的结果,从而为癌症治疗研究开辟了新的途径 (哈立德·R·A·阿卜杜勒拉蒂夫等,2014).

除草活性

含有哌嗪衍生物的新型除草剂的合成突出了此类化学物质的潜在农业应用。通过探索新的合成途径并评估这些化合物的除草活性,研究人员旨在开发更有效且环保的除草剂 (李斌等,2005).

光催化应用

在材料科学领域,将吡嗪和哌嗪基客体分子掺入配位聚合物中,特别是那些涉及铀酰硫代苯二甲酸盐的聚合物中,显示出结构多样性和光催化活性。这项研究有助于开发能够降解有机染料的新型材料,强调了此类化合物的环境应用 (桑森·杰甘·詹妮弗,A.贾纳,2017).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine' involves the reaction of 4-methylphenylpiperazine with 2-bromoacetylthiophene, followed by the reaction of the resulting product with 4-methylphenylthioacetic acid and 2-chloropyrazine. The final product is obtained through a series of purification steps.", "Starting Materials": [ "4-methylphenylpiperazine", "2-bromoacetylthiophene", "4-methylphenylthioacetic acid", "2-chloropyrazine" ], "Reaction": [ "Step 1: 4-methylphenylpiperazine is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to yield the intermediate product 2-(4-methylphenyl)piperazin-1-yl)-2-bromoethylthiophene.", "Step 2: The intermediate product is then reacted with 4-methylphenylthioacetic acid in the presence of a base such as sodium hydride to yield the intermediate product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)thiophene.", "Step 3: The intermediate product is then reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate to yield the final product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine.", "Step 4: The final product is purified through a series of steps such as recrystallization and column chromatography." ] } | |

CAS 编号 |

1112437-21-4 |

分子式 |

C22H18N6O3S |

分子量 |

446.49 |

IUPAC 名称 |

6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26) |

InChI 键 |

XLKFDWLNVHKOCM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

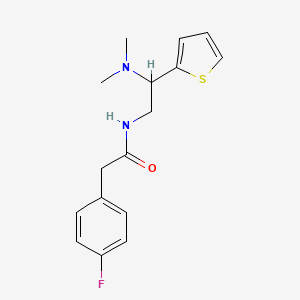

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)

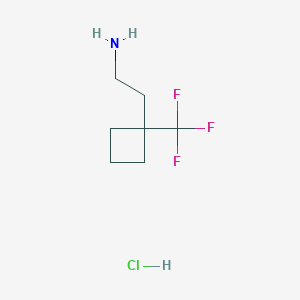

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)

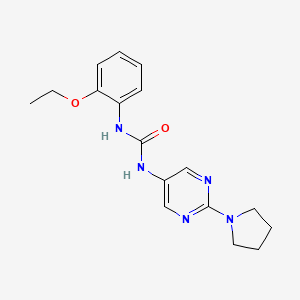

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

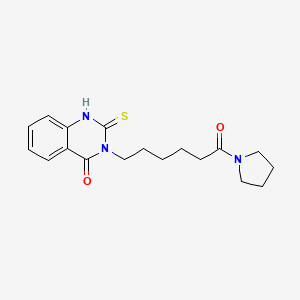

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)